Clausamine D
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Overview
Description
Clausamine D is a natural product found in Clausena anisata with data available.
Scientific Research Applications
Synthesis and Structure
- Clausamine D, along with clausamines A-C and clausevatine D, were synthesized for the first time in a study by Lebold and Kerr (2008). The synthesis involved a Diels-Alder reaction, crucial for constructing the carbazole core and determining the stereochemistry of these natural products (Lebold & Kerr, 2008).
Pharmacological Potential
- In research on Clausena anisata, a related compound, Clausamine E, demonstrated cytotoxicity against human leukemia cells. This indicates potential applications of Clausamine D and related compounds in cancer research (Ito et al., 2009).
Chemical Properties and Synthesis Methods
- The total synthesis of Clausamine E, a related compound to Clausamine D, was achieved through an eight-step sequence, highlighting the complexity and potential of synthesizing Clausamine D for research purposes (Nishiyama et al., 2020).
Related Compounds and Applications
- Clausoxamine, an alkaloid with a unique 1,3-oxazinan-4-one ring, was isolated from Clausena lansium seeds. Compounds like Clausamine D may also have unique structures with potential biological applications (Huang et al., 2017).
properties
Product Name |
Clausamine D |
---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 1-methoxy-4-(3-methylbut-2-enyl)-9H-carbazole-3-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-12(2)9-10-13-15(20(22)24-4)11-17(23-3)19-18(13)14-7-5-6-8-16(14)21-19/h5-9,11,21H,10H2,1-4H3 |
InChI Key |
YTUBOXOSIHCYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C(=O)OC)OC)C |
synonyms |
clausamine D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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